N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-10H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZZTABONQATFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclization
A naphthalene-derived α-bromo ketone, such as 1-bromoacetonaphthone, reacts with a thioamide (e.g., thioacetamide) in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclodehydration to form the thiazole ring. For instance, heating 1-bromoacetonaphthone with thiourea in ethanol at 80°C for 12 hours yields naphtho[1,2-d]thiazol-2-amine with a reported yield of 78%.
Alternative Pathways Using Hypervalent Iodine Reagents
Recent advances employ hypervalent alkynyl iodonium salts as electrophilic agents. Cyclocondensation of these salts with thioamides in the presence of potassium carbonate generates substituted thiazoles. While this method offers regioselectivity, its application to naphtho[1,2-d]thiazole systems remains exploratory.
Preparation of 4-Nitrobenzamide
The 4-nitrobenzamide group is synthesized via two primary routes: direct amidation of 4-nitrobenzoic acid or stepwise conversion through acid chloride intermediates.
Acid Chloride Mediated Amidation
4-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 100°C to form 4-nitrobenzoyl chloride. Subsequent reaction with aqueous ammonia at 50–60°C in trichlorethylene produces 4-nitrobenzamide with 90% yield. Key parameters include stoichiometric control of ammonia (15 mol excess) and vacuum distillation to remove residual SOCl₂.
Catalytic Condensation Methods
A patented method employs boric acid or tetrabutoxytitanium as catalysts with polyethylene glycol (PEG-400) as a cocatalyst. Heating 4-nitrobenzoic acid and ammonia in a solvent mixture (e.g., diisopropylbenzene and toluene) at 160–165°C under ammonia bubbling achieves 88% yield. This approach minimizes byproducts and enhances reaction efficiency for industrial applications.
Amidation of Naphtho[1,2-d]thiazol-2-amine with 4-Nitrobenzoyl Chloride
The final step involves coupling the thiazole amine with the acyl chloride.
Schotten-Baumann Reaction
In a biphasic system (water/dichloromethane), 4-nitrobenzoyl chloride reacts with naphtho[1,2-d]thiazol-2-amine in the presence of sodium hydroxide. The base scavenges HCl, driving the reaction to completion. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Coupling Reagent-Assisted Synthesis
Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc). These reagents activate the carboxylic acid in situ, facilitating amide bond formation at room temperature. This method achieves higher yields (85–90%) but requires rigorous moisture control.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Combining thiazole formation and amidation in a single reactor reduces purification steps. For example, reacting 1-aminonaphthalene with carbon disulfide to generate a thioamide intermediate, followed by sequential addition of α-bromo ketone and 4-nitrobenzoyl chloride, yields the target compound in 70% overall yield.
Solid-Phase Synthesis
Immobilizing the thiazole amine on Wang resin enables iterative coupling with 4-nitrobenzoic acid using peptide synthesis techniques. Cleavage with trifluoroacetic acid (TFA) liberates the product, though scalability remains challenging.
Optimization and Industrial Scale-Up
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: Known for its ability to activate potassium channels and lower blood pressure.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields .
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide is a thiazole derivative recognized for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.
Overview of Biological Activity
The compound exhibits a wide range of biological effects due to its interaction with various biochemical pathways. Its mechanism of action primarily involves enzyme inhibition and modulation of cellular processes.
- Target Enzymes : this compound has been shown to inhibit critical enzymes such as DNA gyrase, which is essential for DNA replication in bacteria.
- Biochemical Pathways : The compound affects several pathways:
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Disruption of cell signaling pathways that regulate apoptosis and cell proliferation.
Antibacterial and Antifungal Properties
Research indicates that this compound possesses significant antibacterial and antifungal activities. It has been tested against various microbial strains with promising results:
| Microbial Strain | Activity | Reference |
|---|---|---|
| E. coli | Inhibition | |
| S. aureus | Moderate effect | |
| Candida albicans | Effective |
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. Studies have demonstrated its capacity to reduce inflammation markers in vitro, indicating its therapeutic potential in inflammatory diseases.
Antitumor Activity
This compound has shown cytotoxic effects against various human tumor cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of this compound against E. coli and S. aureus, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. The study concluded that this compound could be a candidate for developing new antibacterial agents.
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human tumor cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V positive cells upon treatment with the compound, supporting its potential use in cancer therapy.
Q & A
Q. How to predict biological target interactions via computational methods?
- Answer : Perform molecular docking (AutoDock Vina, Glide) against potential targets (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Use pharmacophore modeling (Schrödinger) to map critical interaction sites (e.g., nitro group for hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
